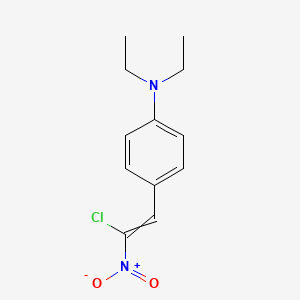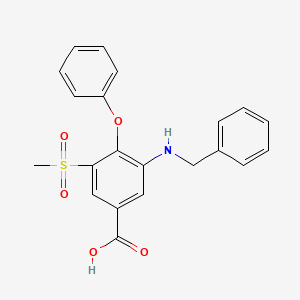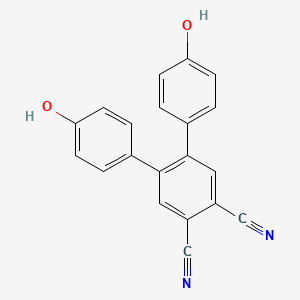
1-(Butylsulfanyl)-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfanyl)-3-chloropropan-2-ol is an organic compound characterized by the presence of a butylsulfanyl group attached to a chloropropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-3-chloropropan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropan-2-ol with butylthiol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butylsulfanyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanol moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-(Butylsulfanyl)-3-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Butylsulfanyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfanyl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropanol moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
1-(Butylsulfanyl)pentane: Similar structure but lacks the chloropropanol moiety.
1-(Butylsulfanyl)alkan-2-ols: Variants with different alkane chain lengths.
Uniqueness: 1-(Butylsulfanyl)-3-chloropropan-2-ol is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
18915-87-2 |
|---|---|
Fórmula molecular |
C7H15ClOS |
Peso molecular |
182.71 g/mol |
Nombre IUPAC |
1-butylsulfanyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClOS/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
Clave InChI |
OUMUXJOBEAQFSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


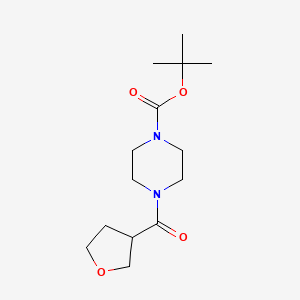
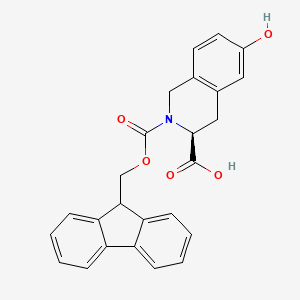
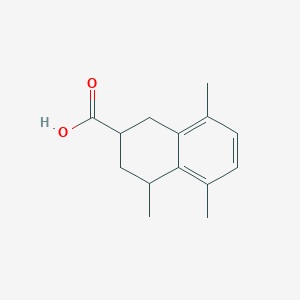
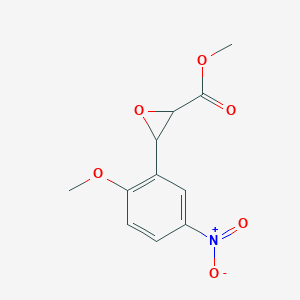
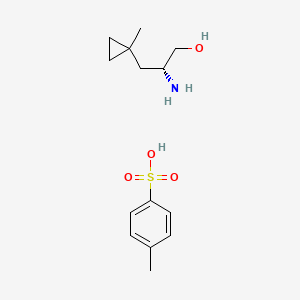
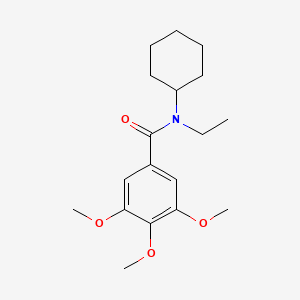
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
